![molecular formula C12H14Cl2N2O B8614157 6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride CAS No. 84163-18-8](/img/structure/B8614157.png)
6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is a chemical compound that belongs to the class of benzisoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The reaction conditions often include the use of a base catalyst and solvents such as water or chloroform. The target product is obtained with yields ranging from 55% to 92% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of N-alkylated or N-acylated products with modified chemical properties.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Another benzisoxazole derivative with similar biological activities.
Paliperidone: An antipsychotic drug that shares structural similarities with 6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride.
Iloperidone: Another antipsychotic drug with a related chemical structure.
Uniqueness
This compound is unique due to the presence of the chlorine substituent, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
84163-18-8 |
---|---|
Molekularformel |
C12H14Cl2N2O |
Molekulargewicht |
273.15 g/mol |
IUPAC-Name |
6-chloro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |
InChI-Schlüssel |
ZCKSQWQFXUWOEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NOC3=C2C=CC(=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.